molecular formula C21H26O5 B010103 Macfarlandin A CAS No. 102396-21-4

Macfarlandin A

Cat. No. B010103
M. Wt: 358.4 g/mol
InChI Key: OMNZZWDXPDXHHJ-FPOVZHCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macfarlandin A is a natural product that was first isolated from the marine sponge Cacospongia mycofijiensis. This compound belongs to the class of polyketide macrolides and has shown promising results in various scientific research applications. The unique chemical structure of Macfarlandin A has attracted the attention of many researchers, and its potential for drug discovery and development has been extensively studied.

Scientific Research Applications

Golgi-Modifying Properties

Macfarlandin E, a compound closely related to Macfarlandin A, has been identified for its unique Golgi-modifying properties. Research by Schnermann et al. (2010) showed that Macfarlandin E induces a novel morphological change in the Golgi structure, characterized by ribbon fragmentation while maintaining Golgi fragments in the pericentriolar region. This study reveals the potential of Macfarlandin derivatives in altering cellular structures, which could have implications in various biomedical applications (Schnermann et al., 2010).

Synthesis and Structural Analysis

The enantioselective total synthesis of Macfarlandin C, another derivative, was achieved by Allred et al. (2020). This synthesis highlights the complex structural features of Macfarlandin derivatives, essential for understanding their biological activities and potential applications in drug development (Allred et al., 2020).

Antimicrobial Activity

Diterpenoids isolated from marine sponges, including Macfarlandin D, have shown significant antimicrobial activity against Mycobacterium tuberculosis. This finding by de Oliveira et al. (2020) suggests that Macfarlandin derivatives could be potential candidates for developing new antimicrobial agents, especially against tuberculosis (de Oliveira et al., 2020).

Chemical Reactivity and Biological Properties

Schnermann et al. (2011) conducted a study on the chemical reactivity of bicyclic lactone fragments of Macfarlandin E, demonstrating that these fragments can react with primary amines to form substituted pyrroles. This reaction could be responsible for the unique biological properties of Macfarlandin E, indicating its potential for chemical modifications and applications in medicinal chemistry (Schnermann et al., 2011).

properties

CAS RN

102396-21-4

Product Name

Macfarlandin A

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

[(1S)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate

InChI

InChI=1S/C21H26O5/c1-12(22)16-15(21(5)10-6-9-20(3,4)11-21)8-7-14-17(16)19(25-13(2)23)26-18(14)24/h7-8,19H,6,9-11H2,1-5H3/t19-,21-/m0/s1

InChI Key

OMNZZWDXPDXHHJ-FPOVZHCZSA-N

Isomeric SMILES

CC(=O)C1=C(C=CC2=C1[C@H](OC2=O)OC(=O)C)[C@]3(CCCC(C3)(C)C)C

SMILES

CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C

Canonical SMILES

CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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